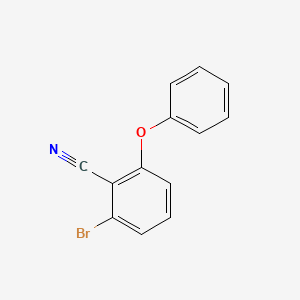

2-Bromo-6-phenoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

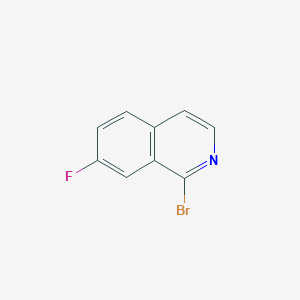

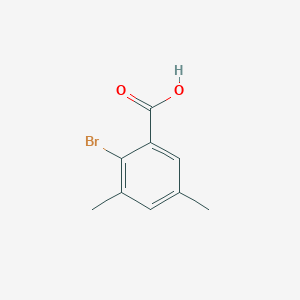

2-Bromo-6-phenoxybenzonitrile is a chemical compound with the molecular formula C13H8BrNO. It has a molecular weight of 274.11 . The compound is used as a building block in various chemical reactions .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-phenoxybenzonitrile consists of a benzonitrile group attached to a phenyl group via an oxygen atom . The benzonitrile group contains a bromine atom at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-6-phenoxybenzonitrile are not available, brominated compounds like this one are often used in substitution reactions. The bromine atom can be replaced by other groups, allowing for the synthesis of a wide variety of compounds .Physical And Chemical Properties Analysis

2-Bromo-6-phenoxybenzonitrile has a molecular weight of 274.11 and a molecular formula of C13H8BrNO . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found .Aplicaciones Científicas De Investigación

Biotransformation and Environmental Impact

2-Bromo-6-phenoxybenzonitrile, closely related to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), is significant in environmental science due to its biotransformation under various conditions. Knight et al. (2003) studied the anaerobic biodegradability of bromoxynil and its transformation products, observing their depletion under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, indicating a potential for degradation in different anaerobic environments (Knight, Berman & Häggblom, 2003).

Spectroscopic and Optical Studies

Kumar and Raman (2017) explored the equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile, a compound structurally similar to 2-Bromo-6-phenoxybenzonitrile, using Density Functional Theory (DFT). They analyzed its spectroscopic properties and potential applications in Non-Linear Optical (NLO) properties like Frequency doubling and Second Harmonic Generation (SHG), which are crucial in advanced optical technologies (Kumar & Raman, 2017).

Pharmaceutical Intermediate Synthesis

Meng Fan-hao (2012) demonstrated the synthesis of 5-Bromo-2-isobutoxybenzonitrile, which can be a key intermediate in synthesizing drugs like Febuxostat. This highlights the role of brominated benzonitriles in pharmaceutical manufacturing, offering a pathway to synthesize complex therapeutic agents (Meng, 2012).

Chemical Synthesis and Methodology

The study by Szumigala et al. (2004) on the synthesis of 2-bromo-3-fluorobenzonitrile, although not directly on 2-Bromo-6-phenoxybenzonitrile, shows the versatility of brominated benzonitriles in chemical synthesis. Their work demonstrates a scalable method for synthesizing structurally similar compounds, which is vital in developing new materials and pharmaceuticals (Szumigala, Devine, Gauthier & Volante, 2004).

Photophysical and Chiroptical Properties

Hamrouni et al. (2020) investigated a compound structurally related to 2-Bromo-6-phenoxybenzonitrile, focusing on its photophysical and chiroptical properties. Their research provides insights into the potential of such compounds in optoelectronic applications due to their significant emission in the blue region and suitable electrochemical band gaps (Hamrouni, Hafedh, Chmeck & Aloui, 2020).

Propiedades

IUPAC Name |

2-bromo-6-phenoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIYNKFWPSXARU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)

![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)

![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)